![molecular formula C21H24FN5O3 B2566334 4-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carbonyl]piperidin-2-one CAS No. 2380100-10-5](/img/structure/B2566334.png)

4-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carbonyl]piperidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

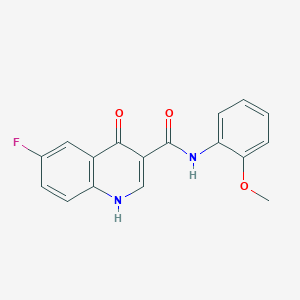

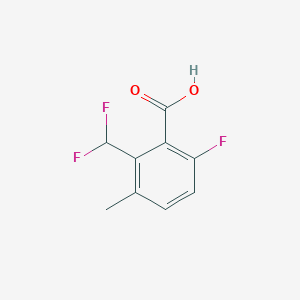

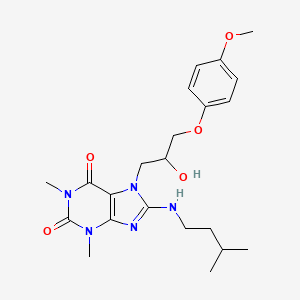

The compound is a complex organic molecule that likely contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also seems to have a piperazine ring, which is a common feature in many pharmaceuticals and it’s known for its wide range of biological activities .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds often involve reactions such as protodeboronation of pinacol boronic esters .Applications De Recherche Scientifique

Radiolabeled Antagonist for PET Studies

- Application : This compound has been used as a radiolabeled antagonist, particularly in the form of [18F]p-MPPF, for studying serotonin 5-HT1A receptors using positron emission tomography (PET). It has been applied in animal (rats, cats, monkeys) and human studies for exploring serotonergic neurotransmission, with additional insights into its chemistry, radiochemistry, toxicity, and metabolism (Plenevaux et al., 2000).

Alzheimer's Disease Research

- Application : A molecular imaging probe derived from this compound has been used to study serotonin 1A (5-HT1A) receptor densities in the brains of patients with Alzheimer's disease. The research employed PET for quantification, revealing significant receptor density decreases correlated with clinical symptoms and glucose utilization changes (Kepe et al., 2006).

Antineoplastic Agent Metabolism

- Application : In the context of chronic myelogenous leukemia, the compound has been studied for its metabolism in human patients. This research focused on identifying the main metabolic pathways of a related antineoplastic tyrosine kinase inhibitor, Flumatinib, highlighting processes like N-demethylation and amide hydrolysis (Gong et al., 2010).

Tissue Distribution and Metabolism Studies

- Application : The compound has been studied for its in vivo behavior, particularly in relation to serotonin 5-HT1A antagonism. This involved biodistribution studies and autoradiography in rats, providing insights into its potential for evaluating 5-HT1A binding sites in the brain (Plenevaux et al., 2000).

Mécanisme D'action

Target of Action

Similar compounds have been found to target the vascular endothelial growth factor receptor 2 (vegfr2) .

Mode of Action

It can be inferred that the compound might interact with its targets, possibly leading to changes in their function .

Biochemical Pathways

Given its potential target, it might be involved in pathways related to angiogenesis and cell proliferation .

Result of Action

Similar compounds have shown substantial antiviral activity .

Analyse Biochimique

Biochemical Properties

The exact biochemical properties of 4-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carbonyl]piperidin-2-one are not well-studied. Compounds with similar structures have been shown to interact with various enzymes and proteins . The nature of these interactions often depends on the specific functional groups present in the compound.

Cellular Effects

The cellular effects of this compound are currently unknown. Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

The metabolic pathways involving this compound are not currently known

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are not currently known

Propriétés

IUPAC Name |

4-[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carbonyl]piperidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FN5O3/c1-30-16-4-2-14(3-5-16)19-18(22)20(25-13-24-19)26-8-10-27(11-9-26)21(29)15-6-7-23-17(28)12-15/h2-5,13,15H,6-12H2,1H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUZSUWDUPCNFDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C(=NC=N2)N3CCN(CC3)C(=O)C4CCNC(=O)C4)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24FN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(adamantane-1-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole](/img/structure/B2566251.png)

![2-[(3,4-Difluorophenyl)amino]pyridine-3-sulfonamide](/img/structure/B2566253.png)

![2-{[4-(benzenesulfonyl)-2-(4-methylphenyl)-1H-imidazol-5-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2566254.png)

![(1R,2R)-2-[(5-chloropyridin-2-yl)oxy]cyclohexan-1-amine](/img/structure/B2566260.png)

![tert-butyl 4-hydroxy-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine-7-carboxylate](/img/structure/B2566263.png)

![2,6-Difluoro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzamide](/img/structure/B2566269.png)

![1-benzyl-N,N-diethyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2566270.png)

![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2566272.png)